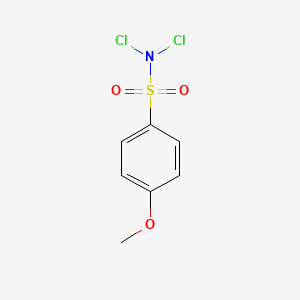

Benzenesulfonamide, N,N-dichloro-4-methoxy-

CAS No.: 113780-49-7

Cat. No.: VC16391334

Molecular Formula: C7H7Cl2NO3S

Molecular Weight: 256.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113780-49-7 |

|---|---|

| Molecular Formula | C7H7Cl2NO3S |

| Molecular Weight | 256.11 g/mol |

| IUPAC Name | N,N-dichloro-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4-7(5-3-6)14(11,12)10(8)9/h2-5H,1H3 |

| Standard InChI Key | YZTOPKJWINQAGP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N,N-dichloro-4-methoxybenzenesulfonamide, reflects its substitution pattern: a benzene ring with a methoxy group (-OCH) at the 4-position and a sulfonamide group (-SONCl) at the 1-position . The sulfonamide nitrogen is doubly substituted with chlorine atoms, creating a highly electrophilic center. The SMILES notation COC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl succinctly encodes this structure, highlighting the connectivity between the methoxybenzene and sulfonamide groups .

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 113780-49-7 | |

| Molecular Formula | ||

| Molecular Weight | 256.11 g/mol | |

| XLogP3 (Partition Coefficient) | 1.7 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

The XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for applications in drug design, where membrane permeability must be optimized.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-dichloro-4-methoxybenzenesulfonamide likely proceeds via chlorination of a primary sulfonamide precursor. A plausible route involves:

-

Sulfonylation: Reaction of 4-methoxybenzenesulfonyl chloride with ammonia to form 4-methoxybenzenesulfonamide.

-

Chlorination: Treatment with chlorine gas or sulfuryl chloride (SOCl) to substitute the amine hydrogens with chlorine atoms .

This method mirrors the synthesis of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, where 4-methoxybenzenesulfonyl chloride reacts with 4-bromoaniline in the presence of pyridine . Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts.

Reactivity Profile

The dichloroamine group confers significant electrophilicity, enabling nucleophilic substitution reactions. Potential reactions include:

-

Hydrolysis: Replacement of chlorine atoms with hydroxyl groups under acidic or basic conditions.

-

Cross-Coupling: Palladium-catalyzed couplings with aryl boronic acids to form carbon-nitrogen bonds.

The methoxy group’s electron-donating effects stabilize the benzene ring against electrophilic attack, directing incoming reagents to the sulfonamide moiety.

Crystallographic and Computational Insights

Crystal Structure Analysis

Although single-crystal X-ray data for N,N-dichloro-4-methoxybenzenesulfonamide are unavailable, studies on analogous compounds reveal key trends. For instance, N-(4-bromophenyl)-4-methoxybenzenesulfonamide crystallizes in the monoclinic space group , with unit cell parameters Å, Å, and Å . The dihedral angle between the benzene rings in such structures often exceeds 40°, reducing steric strain and facilitating intermolecular interactions .

Hydrogen Bonding and Supramolecular Assembly

In the solid state, sulfonamides frequently form N–H···O hydrogen bonds, creating extended networks. For example, N-(4-bromophenyl)-4-methoxybenzenesulfonamide exhibits intermolecular C–H···O interactions that stabilize a two-dimensional architecture . Similar behavior is expected for N,N-dichloro-4-methoxybenzenesulfonamide, with chlorine atoms potentially participating in halogen bonding.

Biological and Industrial Applications

Industrial Uses

The compound’s stability and reactivity make it a candidate for:

-

Polymer Chemistry: As a cross-linking agent or initiator in radical polymerization.

-

Agrochemicals: Intermediate in the synthesis of herbicides or fungicides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume